N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole and benzothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the product .
Chemical Reactions Analysis
N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other benzothiazole and benzothiophene derivatives. Similar compounds include:
- N-(4-chloro-1,3-benzothiazol-2-yl)butanamide
- N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O3S2/c17-10-2-1-3-12-14(10)18-16(25-12)19-15(21)13-7-8-6-9(20(22)23)4-5-11(8)24-13/h1-7H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVZZMQSVKVLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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